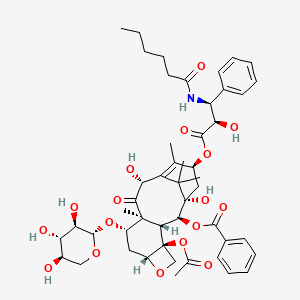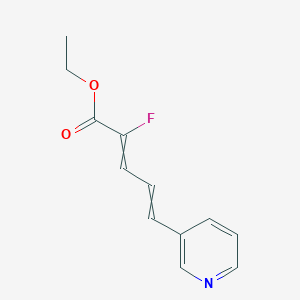
7-Xylosyl-10-deacetyltaxol C
Übersicht
Beschreibung
7-Xylosyl-10-deacetyltaxol C is a natural product found in Taxus wallichiana, Corylus avellana, and Taxus cuspidata with data available.
Wissenschaftliche Forschungsanwendungen
Microbial Hydrolysis for Drug Production : Enterobacter sp. CGMCC 2487 can remove the xylosyl group from 7-xylosyltaxanes, converting 7-Xylosyl-10-deacetyltaxol C to 10-deacetyltaxol, an intermediate for the semisynthesis of paclitaxel and other taxane-based anticancer drugs (Wang et al., 2011).
Enzyme Cloning and Characterization : Researchers cloned and characterized glycoside hydrolases capable of converting 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol for paclitaxel semi-synthesis. They discovered efficient enzymes for 10-deacetyltaxol production, which can significantly enhance the bioconversion yield (Cheng et al., 2013).
Catalytic Fitness Improvement : By improving the catalytic efficiency of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) towards 10-deacetyltaxol, researchers have presented an environmentally friendly alternative for Taxol production from an abundant analogue, 7-β-xylosyl-10-deacetyltaxol (Li et al., 2017).
Pilot Studies on Scale-Up Biocatalysis : This research involved scaling up the bioconversion of 7-β-xylosyl-10-deacetyltaxol to 10-deacetyltaxol using an engineered yeast, bridging the gap between basic research and commercial utilization for semi-synthetic paclitaxel production (Liu & Zhu, 2015).
Drug Transport Study : A study on the transport of 7-Xylosyl-10-deacetylpaclitaxel by human intestinal epithelial Caco-2 cells found that its oral bioavailability is affected by efflux pumps, suggesting the potential for effective intestinal absorption despite its low oral bioavailability (Jiang et al., 2010).
Biocatalyst Mutation and Engineering : Researchers conducted mutations on the β-glycosidase specific to 7-β-xylosyltaxanes, improving catalytic properties and increasing enzyme production in recombinant yeast, showing promise for industrial-scale production (Chen et al., 2018).
Zukünftige Richtungen
: Liu, W.-C., & Zhu, P. (2015). Pilot studies on scale-up biocatalysis of 7-β-xylosyl-10-deacetyltaxol and its analogues by an engineered yeast. Journal of Industrial Microbiology and Biotechnology, 42(6), 867–876 : Image source: Liu, W.-C., & Zhu, P. (2015). Pilot studies on scale-up biocatalysis of 7-β-xylosyl-10-deacetyltaxol and its analogues by an engineered yeast. Journal of Industrial Microbiology and Biotechnology, 42(6), 867–876
Wirkmechanismus
Target of Action
7-Xylosyl-10-deacetyltaxol C is a derivative of paclitaxel , which is a well-known microtubule stabilizer . The primary target of this compound is the microtubule network within cells, which plays a crucial role in cell division and intracellular transport .
Mode of Action
The compound interacts with its target by specifically removing the C-7 xylose from 7-β-xylosyltaxanes to form 7-β-hydroxyltaxanes . This interaction results in the stabilization of the microtubule network, preventing its disassembly and thereby inhibiting cell division .
Biochemical Pathways
The biochemical pathway affected by this compound is the microtubule assembly and disassembly process. By stabilizing the microtubules, the compound disrupts the normal cell cycle, particularly the mitotic phase, leading to cell cycle arrest and ultimately cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its bioconversion into 10-deacetyltaxol, a process that can be optimized and scaled up using engineered yeast . The optimization includes factors such as the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5% antifoam supplement, and substrate concentration . The bioconversion efficiencies achieved are much higher than those of other reports and our previous work .
Result of Action
The molecular effect of this compound’s action is the formation of 7-β-hydroxyltaxanes, which can be used for the semi-synthesis of paclitaxel or its analogues . At the cellular level, the compound’s action leads to the disruption of the microtubule network, cell cycle arrest, and ultimately cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the bioconversion process can be affected by the initial cell density and the dissolved oxygen level in the induction phase . Moreover, the yield of 10-deacetyltaxol reached 10.58 g/L in 1 L volume with 15 g/L 7-β-xylosyl-10-deacetyltaxol . These factors can significantly influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
7-Xylosyl-10-deacetyltaxol C plays a significant role in biochemical reactions, particularly in the context of its conversion to other taxanes. The compound interacts with various enzymes, including glycoside hydrolases, which are responsible for removing the xylosyl group from the C7 position. One such enzyme is LXYL-P1-2, derived from Lentinula edodes, which specifically targets this compound to produce 10-deacetyltaxol . This interaction is crucial for the semi-synthesis of paclitaxel, as the removal of the xylosyl group allows for further chemical modifications.
Cellular Effects
This compound influences various cellular processes, particularly those related to cell division and apoptosis. The compound has been shown to induce mitotic cell cycle arrest and apoptosis in cancer cells . This effect is mediated through the disruption of microtubule dynamics, similar to paclitaxel. Additionally, this compound affects cell signaling pathways, leading to the upregulation of pro-apoptotic proteins such as Bax and Bad, and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-XL . These changes result in mitochondrial membrane permeability alterations and the activation of caspases, ultimately leading to cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to microtubules, stabilizing them and preventing their depolymerization . This stabilization disrupts the normal function of microtubules during cell division, leading to mitotic arrest. The compound also interacts with various biomolecules, including enzymes involved in apoptosis. For instance, the activation of caspase-9 by this compound triggers a cascade of downstream caspase activations, resulting in apoptosis . Additionally, the removal of the xylosyl group by glycoside hydrolases is a critical step in its conversion to other bioactive taxanes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including the presence of enzymes and environmental conditions. Studies have shown that the bioconversion of this compound to 10-deacetyltaxol can achieve high efficiency under optimized conditions . Long-term effects on cellular function have also been noted, with sustained exposure leading to prolonged mitotic arrest and apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces mitotic arrest and apoptosis without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to its conversion to other taxanes. The compound interacts with enzymes such as glycoside hydrolases, which remove the xylosyl group, facilitating its conversion to 10-deacetyltaxol . This conversion is a key step in the semi-synthesis of paclitaxel, as it allows for further chemical modifications to produce the final drug. The metabolic pathways of this compound also involve interactions with cofactors that enhance the efficiency of these enzymatic reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to accumulate in specific cellular compartments, where it exerts its effects on microtubules . Additionally, the presence of binding proteins can affect its localization and accumulation, influencing its overall efficacy and toxicity .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with microtubules to exert its effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These modifications play a crucial role in its activity and function, ensuring that it reaches the appropriate cellular sites to induce mitotic arrest and apoptosis .
Eigenschaften
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H63NO17/c1-7-8-11-20-33(53)50-35(27-16-12-9-13-17-27)38(56)44(60)64-30-22-49(61)42(66-43(59)28-18-14-10-15-19-28)40-47(6,41(58)37(55)34(25(30)2)46(49,4)5)31(21-32-48(40,24-63-32)67-26(3)51)65-45-39(57)36(54)29(52)23-62-45/h9-10,12-19,29-32,35-40,42,45,52,54-57,61H,7-8,11,20-24H2,1-6H3,(H,50,53)/t29-,30+,31+,32-,35+,36+,37-,38-,39-,40+,42+,45+,47-,48+,49-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWGQEYABFGJID-UVDBIDMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H63NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308975 | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90332-65-3 | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90332-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Xylosyl-10-deacetyltaxol C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[5-Amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methylamino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B1151586.png)
![2-Amino-5-[[1-(carboxymethylamino)-1-oxo-3-[5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentylsulfanyl]propan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1151590.png)
![4-oxo-4-[(4R)-4-[(3R,5R,7R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentoxy]butanoic acid](/img/structure/B1151594.png)
